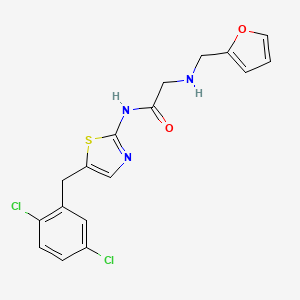

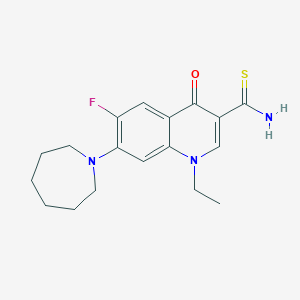

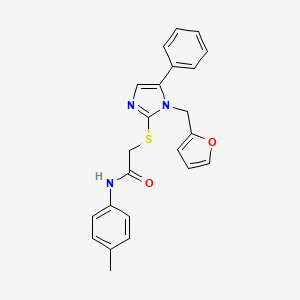

2-(3-Nitrophenyl)-2-oxoethyl quinoline-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .

Synthesis Analysis

Quinolines can be synthesized via the Friedländer Synthesis, which involves the condensation of 2-aminobenzyl alcohol and a carbonyl compound, such as a ketone or an aldehyde, in the presence of a catalyst .Molecular Structure Analysis

Quinoline is a nitrogen-containing aromatic compound, with a double-ring structure that includes a benzene ring and a pyridine ring. The nitrogen atom is located in the pyridine ring .Chemical Reactions Analysis

Quinoline undergoes various chemical reactions. For instance, it can participate in nucleophilic substitution reactions . It can also undergo oxidation reactions .Physical And Chemical Properties Analysis

Quinoline is a colorless liquid at room temperature. It has a strong, unpleasant odor. It is only slightly soluble in water, but it dissolves readily in most organic solvents .Applications De Recherche Scientifique

Synthesis and Biological Activities

Quinoline-2-carboxylates, including 2-(3-Nitrophenyl)-2-oxoethyl quinoline-2-carboxylate, are notable for their presence in a variety of biologically active molecules and as useful ligands in metal-catalyzed reactions. A one-pot synthesis protocol for this class of derivatives, starting from β-nitroacrylates and 2-aminobenzaldehydes, has been demonstrated, indicating their significant synthetic versatility and applicability in creating functionalized quinoline derivatives (Gabrielli et al., 2016).

Photophysical Properties

Studies on quinoline derivatives have explored their photophysical behaviors. For instance, certain quinoline derivatives show dual emissions (normal emission and ESIPT emission) and a large Stokes' shift emission pattern. These photophysical properties, influenced by solvent polarity, suggest potential applications in fluorescence-based technologies and as fluorescent probes (Padalkar & Sekar, 2014).

Optical Properties in Biomedical Applications

The development of new classes of fluorophores, such as indolizino[3,2-c]quinolines, through oxidative Pictet-Spengler cyclization strategy, has been reported. These compounds, possessing unique optical properties, are potential candidates for use in various biomedical applications, particularly as fluorescent probes in aqueous systems (Park et al., 2015).

Chemical Stability and Reactivity

Research on the electrochemical behavior of compounds related to quinoline derivatives, such as nifedipine analogs, reveals insights into their stability and reactivity. The study of their reduction products in protic media contributes to a better understanding of their chemical properties and potential applications (Hazard et al., 1991).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[2-(3-nitrophenyl)-2-oxoethyl] quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O5/c21-17(13-5-3-6-14(10-13)20(23)24)11-25-18(22)16-9-8-12-4-1-2-7-15(12)19-16/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCACHUDIFSULF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2823736.png)

![5-fluoro-2-methoxy-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2823738.png)

![cyclopentyl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2823742.png)

![5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2823744.png)